

# crystal structure analysis of 1-(p-Chlorophenyl)-1-methylurea

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## Compound of Interest

Compound Name: 1-(p-Chlorophenyl)-1-methylurea

CAS No.: 22517-43-7

Cat. No.: B1629024

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Technical Whitepaper: Crystallographic Characterization of **1-(p-Chlorophenyl)-1-methylurea**

**Abstract** This technical guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of **1-(p-Chlorophenyl)-1-methylurea**. As a structural isomer of the herbicide Monuron and a key metabolic intermediate, defining its solid-state conformation is critical for understanding its lipophilicity, receptor binding affinity, and environmental stability. This document details the workflow from high-purity crystallization to supramolecular analysis, focusing on the steric influence of the N-methyl group on hydrogen bonding synthons.

## Molecular Context & Synthesis

Before crystallization, the structural integrity of the target must be verified. Unlike symmetric 1,3-diarylureas, **1-(p-Chlorophenyl)-1-methylurea** possesses an asymmetric substitution pattern that dictates its packing.

- Target Analyte: 1-(4-chlorophenyl)-1-methylurea
- Formula:
- Key Structural Feature: The N1-methyl group introduces steric bulk that typically forces the p-chlorophenyl ring out of the urea plane, disrupting the classic planar urea tape motif found in less substituted analogs.

Synthesis Verification (Pre-Crystallization): Ensure the sample is free of the symmetric byproduct 1,3-bis(4-chlorophenyl)urea.

- H-NMR Validation: Look for the characteristic N-Me singlet ( ppm) and the broad signal ( ppm, exchangeable).

## Crystallization Strategy

Growing diffraction-quality crystals of N-methylated ureas is challenging due to the competing hydrophobic (chlorophenyl) and hydrophilic (urea) domains.

Table 1: Optimized Crystallization Matrix

Method	Solvent System	Conditions	Target Morphology
Slow Evaporation	Ethanol / Water (80:20)	RT, dust-free, 3-5 days	Prisms / Blocks (Preferred)
Vapor Diffusion	THF (Solvent) / Pentane (Antisolvent)	Closed system,	Plates (Often twinned)
Cooling	Acetonitrile	Saturation at Cool to	Needles (High aspect ratio)

### Protocol 2.1: The "Good Solvent" Evaporation Method

- Dissolve 20 mg of the compound in 2 mL of absolute ethanol.
- Add 0.5 mL of HPLC-grade water dropwise until slight turbidity appears, then add 1 drop of ethanol to clear.

- Filter through a 0.45 PTFE syringe filter into a clean scintillation vial.
- Cover with Parafilm, poke 3 small holes, and store in a vibration-free environment at .

## Data Acquisition & Reduction

### Instrumental Setup:

- Source: Mo-K (  $\lambda = 0.7107$  Å) is preferred over Cu-K (  $\lambda = 1.5418$  Å) to minimize absorption effects from the Chlorine atom (  $Z = 17$  ).
- Temperature: Data must be collected at low temperature (100 K) using a cryostream.
  - Causality: The terminal methyl and N-methyl groups exhibit high thermal motion at room temperature, which smears electron density and makes H-atom location difficult.

### Data Reduction Workflow:

- Indexing: Screen for twinning (common in plates). If multiple domains are present, use CELL\_NOW or equivalent to separate matrices.
- Integration: Integrate to a resolution of at least  $0.80$  Å (  $d = 1.19$  nm) for Mo).
- Absorption Correction: Apply Multi-scan (SADABS) or Gaussian face-indexing correction.

## Structure Solution & Refinement

The Phasing Challenge: The molecule is non-centrosymmetric in isolation but often crystallizes in centrosymmetric space groups (e.g.,

or

) due to racemate packing of twisted conformers.

Refinement Protocol (SHELXL):

- Heavy Atoms: Locate Cl, O, N, and C atoms using Direct Methods (SHELXT) or Intrinsic Phasing.
- Hydrogen Treatment (Critical):
  - Methyl Hydrogens:[\[1\]](#) Treat as a rotating group (AFIX 137).
  - Amide Hydrogens ( ): Locate from difference Fourier maps. Refine coordinates freely with if data quality permits; otherwise, restrain N-H distances (DFIX 0.87).
- Disorder: Check the p-chlorophenyl ring for rotational disorder. If ellipsoids are elongated, model as two positions with PART 1 / PART 2 instructions.

## Supramolecular Analysis

This is the core of the characterization. You are looking for specific "Synthons" (structural building blocks).

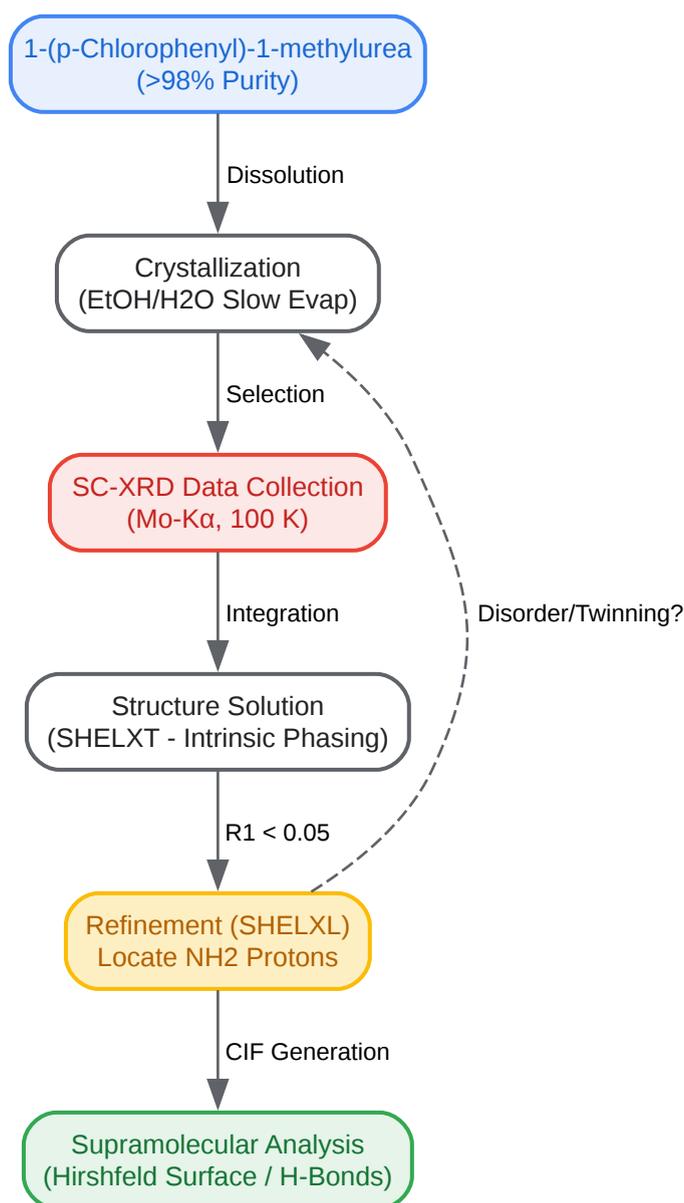
Expected Motif: The

Dimer Unlike 1,3-diarylureas which form linear tapes, 1,1-disubstituted ureas typically form centrosymmetric dimers via the primary amide group.

- Donor: Anti-hydrogen of

- Acceptor: Carbonyl Oxygen ( ).
- Geometry: Look for an 8-membered ring motif ( in Etter-Bernstein notation).

Visualization of the Workflow:



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Caption: Step-by-step workflow for the structural determination of substituted ureas, emphasizing the feedback loop if disorder is encountered.

## Pharmaceutical & Agrochemical Implications

Polymorphism Risk: The torsional flexibility of the N-Phenyl bond makes this compound prone to conformational polymorphism.

- Action: If the solved structure shows  
  
(multiple molecules in the asymmetric unit), investigate if this is a metastable form.

Hirshfeld Surface Analysis: Use CrystalExplorer to generate the surface.

- Red Spots: Indicate strong  
  
hydrogen bonds (the primary stability driver).
- White Regions: Indicate  
  
van der Waals contacts.
- Shape Index: Look for "red/blue triangles" on the phenyl ring surface, diagnostic of  
  
stacking interactions, which are often weakened in this molecule due to the twisting N-methyl group.

## References

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## Sources

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